molecular formula C7H3BrFNO4 B14769040 3-Bromo-6-fluoro-2-nitrobenzoic acid

3-Bromo-6-fluoro-2-nitrobenzoic acid

Cat. No.: B14769040
M. Wt: 264.00 g/mol
InChI Key: DBJBNKLMPBLRPM-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-bromo-6-fluorobenzoic acid to introduce the nitro group. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are typical conditions for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzoic Acids: Substitution reactions can produce a variety of substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other biochemical processes, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitrobenzoic acid
  • 3-Bromo-2-fluoro-5-nitrobenzoic acid
  • 2-Fluoro-3-nitrobenzoic acid

Comparison

3-Bromo-6-fluoro-2-nitrobenzoic acid is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of both bromine and fluorine atoms can enhance the compound’s electrophilicity and influence its behavior in substitution reactions .

Properties

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

IUPAC Name

3-bromo-6-fluoro-2-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)5(7(11)12)6(3)10(13)14/h1-2H,(H,11,12)

InChI Key

DBJBNKLMPBLRPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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